molecular formula C7H10O2 B1209419 1-Cyclohexene-1-carboxylic acid CAS No. 636-82-8

1-Cyclohexene-1-carboxylic acid

Cat. No. B1209419
CAS RN: 636-82-8
M. Wt: 126.15 g/mol
InChI Key: NMEZJSDUZQOPFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Cyclohexene-1-carboxylic acid derivatives has been explored through various methodologies, highlighting its versatility and potential for functionalization. For instance, biaryl cyclohexene carboxylic acids have been discovered as potent niacin receptor agonists, demonstrating the synthetic utility of cyclohexene carboxylic acid structures in medicinal chemistry (Shen et al., 2010). Additionally, 1-(Trimethoxymethyl) cyclohexene has been synthesized from N-methyl-N-phenylcyclohex-1-ene-1-carboxamide, further showcasing the compound's synthetic accessibility and chemical versatility (Bourke & Collins, 1996).

Molecular Structure Analysis

The molecular structure of 1-Cyclohexene-1-carboxylic acid and its derivatives plays a crucial role in its chemical behavior and applications. Crystallographic studies have provided detailed insights into the conformation of 1-Cyclohexene-1-carboxylic acid residues, revealing that the cyclohexane rings adopt an almost perfect chair conformation, which influences its reactivity and interaction with other molecules (Valle et al., 1988).

Chemical Reactions and Properties

1-Cyclohexene-1-carboxylic acid undergoes a range of chemical reactions, demonstrating its reactivity and potential for further functionalization. For example, bromination and epoxydation reactions have been studied, providing insight into its stereochemical outcomes and the influence of substituents on its reactivity (Bellucci et al., 1972).

Physical Properties Analysis

The physical properties of 1-Cyclohexene-1-carboxylic acid, such as solubility, melting point, and boiling point, are critical for its handling and application in various chemical processes. Research into the crystal structure of 3-oxo-1-cyclohexene-1-carboxylic acid has revealed hydrogen-bonding patterns and ring disorder, which are essential for understanding its physical behavior and interactions in solid and solution states (Barcon et al., 1998).

Chemical Properties Analysis

The chemical properties of 1-Cyclohexene-1-carboxylic acid, including its acidity, reactivity towards nucleophiles and electrophiles, and participation in cycloaddition reactions, are fundamental to its utility in synthetic chemistry. Studies on its reactivity patterns and mechanisms of reaction provide valuable information for the development of new synthetic routes and applications (Ryan et al., 2011).

Scientific Research Applications

Receptor Agonist Research

Biaryl cyclohexene carboxylic acids, including compounds structurally related to 1-cyclohexene-1-carboxylic acid, have been found to act as full and potent niacin receptor (GPR109A) agonists. These compounds, such as MK-6892, have shown excellent receptor activity, good pharmacokinetics across species, clean off-target profiles, and a superior therapeutic window over niacin regarding the free fatty acid (FFA) reduction versus vasodilation in rats and dogs (Shen et al., 2010).

Synthesis of Fluoren-9-ones

1-Cyclohexene-1-carboxylic acid derivatives have been used in the synthesis of fluoren-9-ones, an important class of organic compounds. Ethyl cyclohexene-1-carboxylate, for instance, reacts with various aromatic substrates in the presence of concentrated sulfuric acid to produce fluoren-9-ones, which have been prepared with an alkoxy group in the meta-orientation with respect to the carbonyl group (Ramana & Potnis, 1993).

Methane Fermentation

In the field of anaerobic microbiology, 1-cyclohexene-1-carboxylic acid has been identified as an intermediate in the anaerobic decomposition of benzoic acid during methane fermentation. This decomposition pathway is part of a process utilized by a methanogenic consortium, suggesting a role for 1-cyclohexene-1-carboxylic acid in bioenergy and waste management applications (Keith et al., 1952; Keith et al., 1978).

Metallacyclic Acyl-Carboxylate Studies

Research in organometallic chemistry has explored reactions involving 2-cyclohexene-1,2-dicarboxylic acid-anhydride, a related compound to 1-cyclohexene-1-carboxylic acid. These studies have shown that such compounds react with nickel(0) centers to form nickel(0) complexes and are involved in cross-coupling reactions with alkylhalogenides, indicating their potential in synthesizing complex organic molecules (Fischer et al., 1993).

Pharmaceutical Synthesis

1-Cyclohexene-1-carboxylic acid derivatives have been used in synthesizing functionalized cyclohexene skeletons like (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester. This synthesis utilized ring-closing metathesis and diastereoselective Grignard reactions, illustrating its importance in pharmaceutical chemistry (Cong & Yao, 2006).

properties

IUPAC Name

cyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEZJSDUZQOPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212981
Record name 1-Cyclohexenecarboxylic acid
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexene-1-carboxylic acid

CAS RN

636-82-8
Record name 1-Cyclohexene-1-carboxylic acid
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Record name 1-Cyclohexenecarboxylic acid
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Record name 1-Cyclohexenecarboxylic acid
Source EPA DSSTox
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Record name 1-Cyclohexene-1-carboxylic Acid
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Synthesis routes and methods

Procedure details

In an analogous manner to the previous examples, 2,3-dihydro-3-propyl-1,5-benzothiazepin-4(5H)-one (melting point: 120°-122° C.) was obtained from benzothiazole and 2-hexenic acid, 2,3-dihydro-2,3-tetramethylene-1,5-benzothiazepin-4(5H)-one (melting point: 225°-227° C.) was obtained from benzothiazole and cyclohexene-1-carboxylic acid and 2,3-dihydro-7,8-dimethyl-1,5-benzothiazepin-(5H)one (melting point: 241°-244° C.) was obtained from 5,6-dimethylbenzothiazole and acrylic acid.
Name
2,3-dihydro-3-propyl-1,5-benzothiazepin-4(5H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
579
Citations
BA Bohm - Chemical Reviews, 1965 - ACS Publications
Shikimic acid is shown as structure I. That such a seemingly unimpressive molecule should have the posi-tion as subject of a review points out the unpredict-ability of such studies as …
Number of citations: 135 pubs.acs.org
A Barcon, APJ Brunskill, RA Lalancette… - … Section C: Crystal …, 1998 - scripts.iucr.org
… The crystal structure of 3-oxo-1-cyclohexene-1-carboxylic acid, C 7 H 8 O 3 , involves hydrogen-bonding catemers of an unusual type. Hydrogen bonds progress from the carboxyl H …
Number of citations: 9 scripts.iucr.org
H Adams, NA Bailey, R Brettle, R Cross… - Tetrahedron, 1996 - Elsevier
The first successful method for the introduction of nitrogenous functionality at C-3 of the shikimate nucleus has been developed and has allowed the synthesis of (−)-3(R)-amino-4(R),5(R…
Number of citations: 45 www.sciencedirect.com
R Brettle, R Cross, M Frederickson, E Haslam… - Bioorganic & Medicinal …, 1996 - Elsevier
SYNTHESIS OF (-)-3(R)-AMINO-4(R),5(R)-DIHYDROXY-1- Abstract: (-)-3(R)-Amino-4(R),5(R)-dihydroxy-l-cyclohexene-l-carboxylic acid Page 1 Pergamon Bioorganic & Medicinal Chemistry Letters, Vol. 6, No. 3, pp. 291-294 …
Number of citations: 9 www.sciencedirect.com
W Lew, MA Williams, DB Mendel, PA Escarpe… - Bioorganic & Medicinal …, 1997 - Elsevier
The importance of the oxygen atom in the C 3 ether side chain of a carbocyclic influenza neuraminidase inhibitor 3 was investigated by replacement of the C 3 ether oxygen atom of 3 …
Number of citations: 35 www.sciencedirect.com
D Koma, Y Sakashita, K Kubota, Y Fujii… - Applied microbiology …, 2004 - Springer
… Cyclohexanecarboxylic acid was further oxidized to muconic acid via 1-cyclohexene-1-carboxylic acid and benzoic acid, and the muconic acid was finally used by strain NDKK48 for …
Number of citations: 34 link.springer.com
Y Ito, T Konoike, S Fujii, J Setsune… - Bulletin of the Chemical …, 1975 - journal.csj.jp
… Similarly, 2-chloro-1-cyclohexene-1-carboxylic acid reacted with a mixture of tert-butyl isocyanide and phenylacetylene to produce 9 (70%) with 2b, 3b, and 4b. The following scheme …
Number of citations: 6 www.journal.csj.jp
HS Fraser, EP Swan - Bi-monthly Research Notes, 1980 - cabdirect.org
… 1-cyclohexene-1-carboxylic-acid methyl ester from the extractives of Abies lasiocarpa wood. … 1-cyclohexene-1-carboxylic-acid methyl ester from the extractives of Abies lasiocarpa wood. …
Number of citations: 2 www.cabdirect.org
TK Dutta, S Harayama - Applied and Environmental Microbiology, 2001 - Am Soc Microbiol
… converted to 1-cyclohexene-1-carboxylic acid (compound 12) … 10) to 1-cyclohexene-1-carboxylic acid (compound 12) and … 10) via 1-cyclohexene-1-carboxylic acid (compound 12) was …
Number of citations: 121 journals.asm.org
M Alderdice, FW Sum, L Weiler - Organic Syntheses, 2003 - Wiley Online Library
β‐Alkyl‐α,β‐unsaturated esters from enol phosphates of β‐keto esters: methyl 2‐methyl‐1‐cyclohexene‐1‐carboxylate intermediate: methyl 2‐oxocyclohexanecarboxylate intermediate: …
Number of citations: 22 onlinelibrary.wiley.com

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